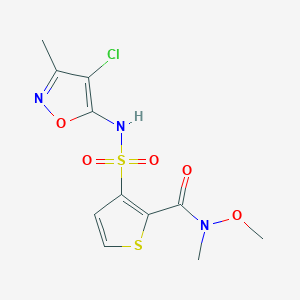
6-(Methylthio)pyridin-3-amine
概要
説明
“6-(Methylthio)pyridin-3-amine” is a chemical compound with the molecular formula C6H8N2S . It has a molecular weight of 140.21 g/mol . The IUPAC name for this compound is 6-methylsulfanylpyridin-3-amine .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described .Molecular Structure Analysis
The InChI code for “6-(Methylthio)pyridin-3-amine” is InChI=1S/C6H8N2S/c1-9-6-3-2-5(7)4-8-6/h2-4H,7H2,1H3 . The Canonical SMILES for this compound is CSC1=NC=C(C=C1)N .Physical And Chemical Properties Analysis
“6-(Methylthio)pyridin-3-amine” has a molecular weight of 140.21 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of the compound is 140.04081944 g/mol . The Topological Polar Surface Area of the compound is 64.2 Ų . The compound has a Heavy Atom Count of 9 .科学的研究の応用
Pharmacology
Application Summary
6-(Methylthio)pyridin-3-amine has been explored for its potential in the synthesis of anti-inflammatory pyrimidine derivatives. These compounds have shown promise due to their inhibitory effects on key inflammatory mediators.
Methods of Application
The compound is used as a building block in the synthesis of pyrimidine derivatives. Techniques such as structure-activity relationship (SAR) analysis are employed to optimize the anti-inflammatory activity.
Results and Outcomes
Studies have indicated that certain pyrimidine derivatives exhibit potent anti-inflammatory effects, which could be attributed to the presence of the 6-(Methylthio)pyridin-3-amine moiety .
Biochemistry
Application Summary
In biochemistry, 6-(Methylthio)pyridin-3-amine serves as a precursor in the synthesis of complex molecules, particularly in the study of enzyme interactions and metabolic pathways.
Methods of Application
The compound is utilized in reactions that form part of larger synthetic pathways, often involving catalysis and other biochemical techniques.
Results and Outcomes
The use of 6-(Methylthio)pyridin-3-amine in biochemical applications has facilitated the development of various biochemical assays and contributed to a deeper understanding of metabolic processes .
Medicinal Chemistry
Application Summary
In medicinal chemistry, this compound is integral to the development of new drugs, with a focus on anticancer and antimicrobial properties.
Methods of Application
It is incorporated into the molecular structure of drug candidates, with its effects on biological systems being rigorously tested through clinical trials and laboratory experiments.
Results and Outcomes
The incorporation of 6-(Methylthio)pyridin-3-amine into drug designs has led to the discovery of compounds with significant therapeutic potential .
Organic Synthesis
Application Summary
6-(Methylthio)pyridin-3-amine is used in organic synthesis to create diverse pyridine-containing structures, which are important in various chemical reactions and as intermediates in the synthesis of more complex molecules.
Methods of Application
The compound is involved in reactions such as cross-coupling and functionalization, often under the influence of catalysts to improve yield and selectivity.
Results and Outcomes
The use of 6-(Methylthio)pyridin-3-amine in organic synthesis has expanded the repertoire of synthetic methods available to chemists, enabling the creation of novel compounds with unique properties .
Chemical Engineering
Application Summary
In chemical engineering, 6-(Methylthio)pyridin-3-amine is studied for its role in process optimization, particularly in the synthesis of fine chemicals and pharmaceuticals.
Methods of Application
The compound is used in process development studies, where its reactivity and interactions with other chemicals are analyzed to improve industrial synthesis routes.
Results and Outcomes
Research has led to more efficient and environmentally friendly processes for the production of chemicals, with 6-(Methylthio)pyridin-3-amine playing a key role in these advancements .
Materials Science
Application Summary
This compound finds applications in materials science, particularly in the design and development of new materials with specific electronic or optical properties.
Methods of Application
6-(Methylthio)pyridin-3-amine is used as a functional group in the molecular design of materials, influencing their stability, reactivity, and overall performance.
Results and Outcomes
The incorporation of 6-(Methylthio)pyridin-3-amine into materials has resulted in the creation of innovative materials with potential applications in various industries .
This analysis provides a snapshot of the diverse applications of 6-(Methylthio)pyridin-3-amine across different scientific disciplines, highlighting its importance as a versatile compound in research and industry. Each application demonstrates the compound’s potential to contribute significantly to advancements in science and technology.
Computational Chemistry
Application Summary
In computational chemistry, 6-(Methylthio)pyridin-3-amine is used to model interactions with biological targets, aiding in the design of molecules with desired properties.
Methods of Application
The compound is incorporated into computational models that simulate its behavior in various chemical environments, using software like molecular dynamics and quantum chemistry programs.
Results and Outcomes
The simulations have provided insights into the reactivity and binding affinities of the compound, leading to more efficient drug design processes .
Environmental Science
Application Summary
This compound is studied for its environmental impact, particularly its biodegradability and potential toxicity in aquatic ecosystems.
Methods of Application
6-(Methylthio)pyridin-3-amine is subjected to various environmental tests, including toxicity assays and biodegradation studies, to assess its environmental footprint.
Results and Outcomes
The findings contribute to the understanding of the compound’s environmental behavior and help in developing safer chemical practices .
Nanotechnology
Application Summary
6-(Methylthio)pyridin-3-amine plays a role in the synthesis of nanomaterials, where it can be used to modify surface properties or as a stabilizing agent.
Methods of Application
The compound is utilized in the preparation of nanoparticles, often involving the use of colloidal chemistry and surface functionalization techniques.
Results and Outcomes
The application has led to the development of nanoparticles with improved stability and functionality, which are useful in various technological applications .
Agricultural Chemistry
Application Summary
In agricultural chemistry, 6-(Methylthio)pyridin-3-amine is explored for its use in the synthesis of agrochemicals, such as pesticides and herbicides.
Methods of Application
The compound is used as a precursor in the synthesis of agrochemicals, with a focus on enhancing their efficacy and reducing their environmental impact.
Results and Outcomes
Research has resulted in the development of more effective and eco-friendly agrochemicals, contributing to sustainable agricultural practices .
Food Chemistry
Application Summary
6-(Methylthio)pyridin-3-amine is investigated for its potential use in food chemistry, particularly in the preservation and enhancement of food products.
Methods of Application
The compound is studied for its antimicrobial properties, which could be beneficial in extending the shelf life of food products.
Results and Outcomes
Preliminary studies suggest that derivatives of 6-(Methylthio)pyridin-3-amine could be effective in preventing spoilage and maintaining food quality .
Veterinary Medicine
Application Summary
This compound is also significant in veterinary medicine, where it is used in the development of treatments for animal diseases.
Methods of Application
6-(Methylthio)pyridin-3-amine is incorporated into veterinary drugs, with its effects on animal health being closely monitored through veterinary clinical trials.
Results and Outcomes
The use of this compound in veterinary medicine has shown promise in improving the treatment of various animal ailments .
Safety And Hazards
The compound is a solid at room temperature . The safety information available indicates that it may cause eye and respiratory irritation . It is recommended to avoid ingestion and inhalation, and to avoid dust formation . Personal protective equipment and face protection should be worn when handling this compound .
将来の方向性
The compound “6-(Methylthio)pyridin-3-amine” could potentially be used in the synthesis of various bioactive molecules. For example, a novel series of pyridin-3-amine derivatives were designed, synthesized, and evaluated as multitargeted protein kinase inhibitors for the treatment of non-small cell lung cancer .
特性
IUPAC Name |
6-methylsulfanylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c1-9-6-3-2-5(7)4-8-6/h2-4H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMNZDZGBAGRAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437406 | |
| Record name | 6-(methylsulfanyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Methylthio)pyridin-3-amine | |
CAS RN |
29958-08-5 | |
| Record name | 6-(methylsulfanyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(methylsulfanyl)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1599631.png)




![2-[(E)-2-phenylethenyl]pyridin-3-amine](/img/structure/B1599641.png)


![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, chloride](/img/structure/B1599644.png)
